molecular formula C36H21N9Na4O13S2 B13797575 Tetrasodium 3,3'-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate) CAS No. 83846-57-5

Tetrasodium 3,3'-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate)

Cat. No.: B13797575
CAS No.: 83846-57-5
M. Wt: 943.7 g/mol
InChI Key: REOKHXKWHMCABB-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrasodium 3,3’-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate) is a complex organic compound primarily used as a dye. It is known for its vibrant color and stability, making it suitable for various applications in the chemical and biological fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium 3,3’-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate) involves multiple steps. The process typically starts with the diazotization of 1-amino-8-hydroxy-3,6-disulphonatonaphthalene, followed by coupling with 4,1-phenyleneazo compounds.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and reaction time, are meticulously controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 3,3’-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various aromatic compounds, which can be further utilized in different chemical processes .

Scientific Research Applications

Tetrasodium 3,3’-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate) has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to bind to specific molecular targets. The azo groups in the compound can interact with various substrates, leading to changes in color that are useful in analytical and diagnostic applications. The pathways involved often include complexation with metal ions and interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrasodium 3,3’-((1-amino-8-hydroxy-3,6-disulphonatonaphthalene-2,7-diyl)bis(azo-4,1-phenyleneazo))bis(6-hydroxybenzoate) is unique due to its specific structural features, which provide excellent stability and vibrant color properties. These characteristics make it particularly valuable in applications requiring high-performance dyes .

Properties

CAS No.

83846-57-5

Molecular Formula

C36H21N9Na4O13S2

Molecular Weight

943.7 g/mol

IUPAC Name

tetrasodium;5-[[4-[[8-amino-7-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]diazenyl]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C36H25N9O13S2.4Na/c37-31-30-17(13-28(59(53,54)55)32(31)44-40-20-5-1-18(2-6-20)38-42-22-9-11-26(46)24(15-22)35(49)50)14-29(60(56,57)58)33(34(30)48)45-41-21-7-3-19(4-8-21)39-43-23-10-12-27(47)25(16-23)36(51)52;;;;/h1-16,46-48H,37H2,(H,49,50)(H,51,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4

InChI Key

REOKHXKWHMCABB-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.